molecular formula C24H23ClFN3O3S B11393497 (4-Benzylpiperidin-1-yl){5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}methanone

(4-Benzylpiperidin-1-yl){5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}methanone

Cat. No.: B11393497
M. Wt: 488.0 g/mol
InChI Key: RNYCXAMHPPQAJT-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine ring, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common route includes the reaction of 4-benzylpiperidine with a chlorinated pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for both research and industrial purposes.

Properties

Molecular Formula

C24H23ClFN3O3S

Molecular Weight

488.0 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidin-4-yl]methanone

InChI

InChI=1S/C24H23ClFN3O3S/c25-21-15-27-24(33(31,32)16-19-6-8-20(26)9-7-19)28-22(21)23(30)29-12-10-18(11-13-29)14-17-4-2-1-3-5-17/h1-9,15,18H,10-14,16H2

InChI Key

RNYCXAMHPPQAJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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